molecular formula C18H16N2O5 B2966164 methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879565-69-2

methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2966164
CAS No.: 879565-69-2
M. Wt: 340.335
InChI Key: KYPJHGWNQNGBCO-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a synthetic organic compound with a molecular formula of C17H14N2O5. This compound is characterized by the presence of a benzoate ester linked to a pyrazole ring, which is further substituted with a dihydroxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of a hydrazine derivative with a β-diketone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Substitution with Dihydroxyphenyl Group: The pyrazole ring is then substituted with a dihydroxyphenyl group through a nucleophilic substitution reaction. This step requires the use of a strong base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the substituted pyrazole with methyl 4-hydroxybenzoate. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups of the dihydroxyphenyl moiety. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is used to study enzyme interactions and inhibition. Its dihydroxyphenyl group is known to interact with various enzymes, making it a valuable tool in enzymology.

    Medicine: The compound has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It is being investigated for its role in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites. This is particularly relevant in the context of its anti-inflammatory and antioxidant properties.

    Signal Transduction Pathways: The compound modulates signal transduction pathways involved in cell proliferation and apoptosis. This is of interest in cancer research, where the compound’s ability to induce cell death in cancer cells is being studied.

Comparison with Similar Compounds

Methyl 4-((3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can be compared with other similar compounds to highlight its uniqueness:

    Methyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate: This compound lacks the methyl group at the 5-position of the pyrazole ring, which may affect its reactivity and biological activity.

    Methyl 4-((3-(2,4-dihydroxyphenyl)-5-phenyl-1H-pyrazol-4-yl)oxy)benzoate: The presence of a phenyl group instead of a methyl group at the 5-position introduces steric hindrance, potentially altering the compound’s interactions with enzymes and other molecular targets.

    Methyl 4-((3-(2,4-dihydroxyphenyl)-5-chloro-1H-pyrazol-4-yl)oxy)benzoate:

Properties

IUPAC Name

methyl 4-[[3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-10-17(25-13-6-3-11(4-7-13)18(23)24-2)16(20-19-10)14-8-5-12(21)9-15(14)22/h3-9,21-22H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPJHGWNQNGBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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